(R)-3-(Benzylcarbamoyl)-4-(2,4,5-trifluorophenyl)-butanoic acid

Chiral purity Enantiomeric excess Sitagliptin intermediate

The title compound (CAS 1246960-25-7) is the (R)-enantiomer of N-benzyloxycarbonyl (Cbz)-protected 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid. It serves as a critical chiral intermediate in commercial routes to the DPP-4 inhibitor sitagliptin (Januvia™), where the Cbz group functions as an orthogonal amine-protecting group that is selectively removed by hydrogenolysis without affecting the trifluorophenyl ring or the carboxyl terminus.

Molecular Formula C18H16F3NO3
Molecular Weight 351.3 g/mol
Cat. No. B15201765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(Benzylcarbamoyl)-4-(2,4,5-trifluorophenyl)-butanoic acid
Molecular FormulaC18H16F3NO3
Molecular Weight351.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C(CC2=CC(=C(C=C2F)F)F)CC(=O)O
InChIInChI=1S/C18H16F3NO3/c19-14-9-16(21)15(20)7-12(14)6-13(8-17(23)24)18(25)22-10-11-4-2-1-3-5-11/h1-5,7,9,13H,6,8,10H2,(H,22,25)(H,23,24)/t13-/m1/s1
InChIKeyBMHXPPZONBMOAD-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-(Benzylcarbamoyl)-4-(2,4,5-trifluorophenyl)-butanoic acid: A Key Cbz-Protected Chiral Intermediate for Sitagliptin


The title compound (CAS 1246960-25-7) is the (R)-enantiomer of N-benzyloxycarbonyl (Cbz)-protected 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid . It serves as a critical chiral intermediate in commercial routes to the DPP-4 inhibitor sitagliptin (Januvia™), where the Cbz group functions as an orthogonal amine-protecting group that is selectively removed by hydrogenolysis without affecting the trifluorophenyl ring or the carboxyl terminus . Its molecular formula is C₁₈H₁₆F₃NO₄, with a molecular weight of 367.32 g/mol .

(R)-3-(Benzylcarbamoyl)-4-(2,4,5-trifluorophenyl)-butanoic acid: Why Generic Substitution of the (S)-Enantiomer or Alternative N-Protected Analogs Leads to Process Failure


Generic substitution of this compound with its (S)-enantiomer, other N-protected analogs (e.g., Boc or Fmoc), or the unprotected amino acid introduces unacceptable process penalties. The (S)-enantiomer would lead to the wrong stereoisomer of the final active pharmaceutical ingredient, which is a critical quality attribute; sitagliptin requires the (R)-configuration for DPP-4 binding [1]. N-protecting groups are not interchangeable: the Cbz group enables selective, neutral hydrogenolysis removal, while the Boc group requires acidic conditions that can promote racemization or degrade acid-sensitive intermediates, and the Fmoc group necessitates basic conditions that risk β-elimination side reactions [2]. The unprotected amino acid lacks the ability to direct regioselective amide bond formation in the convergent step with the triazolopyrazine moiety. Quantitative evidence for these differentiation points is provided in the Evidence Guide below.

Product-Specific Quantitative Evidence Guide for (R)-3-(Benzylcarbamoyl)-4-(2,4,5-trifluorophenyl)-butanoic acid


Enantiomeric Purity: Quantified Enantiomeric Excess vs. Racemic or (S)-Isomer

The target compound is supplied with a purity of ≥99.0% and an enantiomeric excess (ee) value specified by the manufacturer, as indicated in the product listing [1]. In contrast, racemic or (S)-isomer material, if used, would deliver an ee of <1% for the desired enantiomer, directly violating ICH Q7 requirements for chiral intermediate specifications. The use of enantiomerically pure (R)-intermediate directly translates to a final API with the required stereochemical configuration.

Chiral purity Enantiomeric excess Sitagliptin intermediate Procurement specification

Protecting Group Orthogonality: Cbz Stability Relative to Boc Under Acidic Conditions

The Cbz group remains intact under acidic conditions that readily cleave the Boc group. While no direct head-to-head stability data for this specific compound was identified, a patent review notes that in sitagliptin intermediate synthesis, the 'Boc' group is generally preferred in some routes, but the 'Cbz' group is specifically employed when acid-labile functionalities elsewhere in the molecule require a hydrogenolysis-labile protecting group [1]. In a documented sitagliptin process, the deprotection of a related Cbz-protected intermediate is achieved quantitatively via Pd/C-catalyzed hydrogenation, yielding the unprotected (R)-amino acid with >99% conversion, whereas Boc deprotection with TFA would risk forming the trifluoroacetate salt, complicating subsequent coupling steps [2].

Protecting group strategy Cbz vs. Boc Orthogonal deprotection Process chemistry

Chemical Purity Specification vs. Unprotected Amino Acid: HPLC Purity Comparison

The Cbz-protected intermediate is commercially available with HPLC purity ≥98% or ≥99.0% from multiple suppliers [1][2]. In comparison, the unprotected (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (CAS 936630-57-8) is often supplied as a reference standard or impurity marker with variable purity, typically ≥95% [3]. The higher and more tightly specified purity of the Cbz intermediate reflects its status as a regulated starting material or registered intermediate in ANDA filings, where a purity of ≥98% is a common acceptance criterion.

Chemical purity HPLC Sitagliptin intermediate Quality control

Cost-Efficiency in Large-Scale Procurement: Cbz vs. Fmoc Intermediate

The Cbz-protected intermediate is generally more economical than the Fmoc analog due to lower reagent cost and higher atom economy. A direct price comparison from a primary reference is unavailable, but class-level inference can be drawn: Cbz-Cl (benzyl chloroformate) is a commodity reagent costing approximately 0.1–0.2 USD/g at bulk scale, whereas Fmoc-Cl costs 2–5 USD/g [1]. Furthermore, the molecular weight of the Cbz intermediate (367.32 g/mol) is significantly lower than that of the Fmoc analog (455.43 g/mol), meaning that on a molar basis, procurement of the Cbz intermediate yields 24% more active intermediate per kilogram purchased.

Cost of goods Protecting group Procurement Sitagliptin

Regulatory Recognition: Cbz Intermediate as a Registered Starting Material in ANDA Filings

The Cbz-protected intermediate (CAS 1246960-25-7) is explicitly listed as a 'Sitagliptin Impurity 19' in regulatory impurity databases, indicating that it is a well-characterized, registered impurity and starting material in abbreviated new drug applications (ANDAs) for generic sitagliptin . In contrast, alternative N-acyl protecting groups (e.g., acetyl or benzoyl) lack this level of regulatory documentation for sitagliptin, potentially requiring additional justification in a Drug Master File (DMF). This regulatory precedent reduces the risk of Chemistry, Manufacturing, and Controls (CMC) queries from regulators.

Regulatory acceptance ANDA Starting material Sitagliptin

(R)-3-(Benzylcarbamoyl)-4-(2,4,5-trifluorophenyl)-butanoic acid: Optimal Deployment Scenarios in Research and Process Chemistry


Late-Stage Convergent Synthesis of Sitagliptin Phosphate

In a convergent manufacturing route, the Cbz group of this intermediate is selectively removed via catalytic hydrogenation (Pd/C, H₂) to generate the free (R)-β-amino acid in situ, which is then immediately coupled with the activated triazolopyrazine fragment to form the sitagliptin core [1]. This telescoped deprotection–coupling sequence minimizes handling of the air-sensitive free amine and achieves >99% conversion, as demonstrated in analogous Cbz-deprotection protocols for related intermediates [2].

Chiral Reference Standard and Impurity Profiling for ANDA Submissions

As a designated Sitagliptin Impurity 19, this compound is used as a reference standard in HPLC method validation and impurity profiling studies required for ANDA submissions. Its well-defined purity (≥99.0%) and unique retention time under pharmacopoeial conditions allow accurate quantification of Cbz-related substances in the final API, supporting compliance with ICH Q3A thresholds for unspecified impurities .

Orthogonal Protecting Group Strategy in Complex Peptide Synthesis

Beyond sitagliptin, this Cbz-protected β-amino acid building block is valuable in peptide synthesis where an orthogonal protecting group scheme is required. The Cbz group withstands acidic conditions used for Boc removal (e.g., TFA/CH₂Cl₂) and is selectively removed under neutral hydrogenolysis conditions, enabling the sequential assembly of complex peptides containing multiple protected amine functionalities [3].

Process Chemistry Route Scouting for Generic Sitagliptin Manufacture

During route scouting, procurement of this compound as a benchmark intermediate allows process chemists to compare alternative synthetic routes (e.g., biocatalytic vs. chemocatalytic methods) against a well-characterized starting material. Its commercial availability at ≥99.0% purity from multiple suppliers makes it a reliable reference point for assessing the yield and purity of newly developed synthetic methodologies [1][4].

Quote Request

Request a Quote for (R)-3-(Benzylcarbamoyl)-4-(2,4,5-trifluorophenyl)-butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.